molecular formula C6H9ClF3N B1429503 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1375471-69-4

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

Cat. No. B1429503
M. Wt: 187.59 g/mol
InChI Key: COMBNBLVOLGGQN-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with the molecular formula C6H9ClF3N . Its average mass is 187.591 Da and its monoisotopic mass is 187.037567 Da .


Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is 1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Specific chemical reactions involving 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride are not available in the current search results. For detailed information about its reactivity, it’s recommended to refer to original research articles or chemical suppliers’ instructions .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride has a molecular weight of 187.59 g/mol . It’s a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Approaches : A novel and simple synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives is achieved through a three-component reaction. This process involves the use of aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water. Its advantages include eco-friendliness, excellent product yields, short reaction times, and the use of inexpensive and readily available materials (Ghorbani et al., 2016).

  • Pharmaceutical Industry Interest : Compounds containing the 1-heteroaryl-3-azabicyclo[3.1.0]hexane structure are of particular interest in pharmaceuticals. An approach for synthesizing these compounds involves Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts (Harris et al., 2017).

  • Batchwise Preparation : A batchwise, multigram preparation method for 2-azabicyclo[2.1.1]hexane hydrochloride is developed, showcasing a key synthetic step involving an intramolecular displacement to form the bicyclic ring system (Liao et al., 2016).

Application in Synthesis of Novel Compounds

  • Derivative Synthesis : Tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons have been synthesized. This process involves intramolecular reductive cyclopropanation and palladium-catalyzed hydrogenative deprotection under acidic conditions (Gensini et al., 2002).

  • Rearrangement Studies : Research on 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, involving rearrangements using Selectfluor and Deoxo-Fluor, demonstrates the compound's versatility in synthesizing diverse derivatives (Krow et al., 2004).

  • Novel Conversion Processes : A study highlights the unexpected conversion of perfluoro(2,6-dimethyl-1-azacyclohexene) to pentafluoro-2,6-diphenyl-2,6-bis(trifluoromethyl)-1-azabicyclo[3.1.0]hexane, demonstrating the compound's potential in creating novel structures (Banks et al., 1999).

Biological and Material Applications

  • Biological Activities and Material Science : The bicyclo[3.1.0]hexane structure, including its nitrogen, oxygen, or sulfur atom-containing heteroanalogues, is recognized for its diverse biological activities. It serves as a conformationally locked analogue of nucleoside building blocks and as an essential component in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

  • Framework for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, derived from Ti(IV)-mediated cyclopropanation of amino acid derivatives, are used as intermediates for the asymmetric synthesis of pharmacologically active products. This includes the synthesis of dihydropyridinones and tricyclopiperidinones through selective rearrangement and ring cleavage (Jida et al., 2007).

Safety And Hazards

The safety information for 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride indicates that it has some hazards associated with it. The GHS pictograms indicate that it’s harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMBNBLVOLGGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856553
Record name 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

CAS RN

1375471-69-4
Record name 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 3
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 4
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 5
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 6
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

Citations

For This Compound
1
Citations
OS Artamonov, EY Slobodyanyuk, DM Volochnyuk… - Eur. J. Org …, 2014 - academia.edu
Fluorine is very popular in modern drug discovery: it occurs in approximately 20% of all pharmaceuticals, and this fact cannot be explained by mere coincidence or bias in composing …
Number of citations: 45 www.academia.edu

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